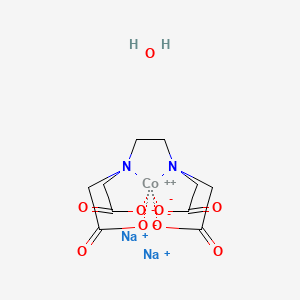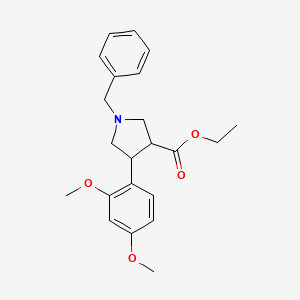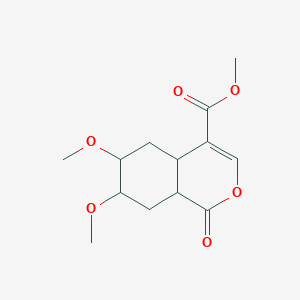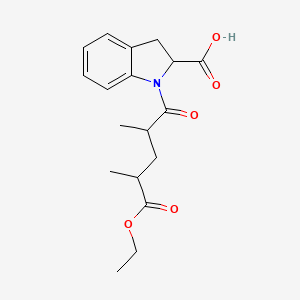
Oxomolybdenum;trihydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum trifluoride oxide is an inorganic compound with the chemical formula F₃MoO. It is a member of the molybdenum oxides family, which are known for their versatile chemical properties and applications in various fields. Molybdenum trifluoride oxide is characterized by its unique combination of fluorine and oxygen ligands bonded to a molybdenum center, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Molybdenum trifluoride oxide can be synthesized through various methods, including the reaction of molybdenum hexafluoride with water or oxygen-containing compounds. One common method involves the controlled hydrolysis of molybdenum hexafluoride (MoF₆) in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of molybdenum trifluoride oxide often involves large-scale hydrolysis of molybdenum hexafluoride. The process is carried out in specialized reactors designed to handle the highly reactive nature of molybdenum hexafluoride. The resulting product is then purified through various techniques, such as distillation or crystallization, to obtain high-purity molybdenum trifluoride oxide.
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum trifluoride oxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Fluorine or oxygen ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with molybdenum trifluoride oxide include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like oxygen or chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving molybdenum trifluoride oxide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum pentafluoride oxide, while reduction reactions may produce molybdenum difluoride oxide.
Wissenschaftliche Forschungsanwendungen
Molybdenum trifluoride oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: It is studied for its potential role in biological systems, particularly in enzyme catalysis and electron transfer processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of molybdenum trifluoride oxide involves its ability to undergo redox reactions, which are essential for its catalytic activity. The compound can interact with various molecular targets, including metal centers and organic molecules, facilitating electron transfer and promoting chemical transformations. The pathways involved in these processes are complex and depend on the specific reaction conditions and substrates.
Vergleich Mit ähnlichen Verbindungen
Molybdenum trifluoride oxide can be compared with other molybdenum oxides and fluorides, such as:
Molybdenum dioxide (MoO₂): Known for its catalytic properties in hydrogenation reactions.
Molybdenum trioxide (MoO₃): Widely used in catalysis and as a precursor for other molybdenum compounds.
Molybdenum hexafluoride (MoF₆): A highly reactive compound used in the synthesis of various molybdenum fluorides.
The uniqueness of molybdenum trifluoride oxide lies in its combination of fluorine and oxygen ligands, which imparts distinct chemical properties and reactivity compared to other molybdenum compounds.
Eigenschaften
Molekularformel |
F3H3MoO |
|---|---|
Molekulargewicht |
171.97 g/mol |
IUPAC-Name |
oxomolybdenum;trihydrofluoride |
InChI |
InChI=1S/3FH.Mo.O/h3*1H;; |
InChI-Schlüssel |
YTAWYOMGXFTPMM-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].F.F.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)


![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)



![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)

